

Application Note: A Robust HPLC Method for the Quantification of Levofloxacin Mesylate

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Compound of Interest		
Compound Name:	Levofloxacin mesylate	
Cat. No.:	B1391524	Get Quote

[AN-HPLC-001]

Abstract

This application note describes a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of levofloxacin from **levofloxacin mesylate** in bulk drug and pharmaceutical dosage forms. The method utilizes a C18 column with isocratic elution and UV detection, providing a rapid and reliable analytical solution for quality control and research laboratories. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] Levofloxacin is the L-isomer of ofloxacin and exhibits greater potency.[1] [3] It is commonly available as a mesylate salt in pharmaceutical formulations. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of levofloxacin mesylate products. This application note presents a validated HPLC method for its quantification.

Experimental



Instrumentation and Materials

- HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).
- Column: Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 μm particle size.
- Software: OpenLab ChemStation or equivalent.
- Reference Standard: Levofloxacin USP Reference Standard.
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate, Citric Acid Monohydrate, Phosphoric Acid, and purified water (Milli-Q or equivalent).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Parameter	Condition
Column	Inertsil ODS-3V C18 (250 x 4.6 mm, 5 μm)[4][5]
Mobile Phase	0.05 M Citric Acid Monohydrate and 10 mL of 1.0 M Ammonium Acetate buffer: Acetonitrile (85:15 v/v)[4]
Flow Rate	1.0 mL/min[1][4][6]
Injection Volume	20 μL
Column Temperature	40°C[6][7]
Detection Wavelength	293 nm[4]
Run Time	15 minutes

Table 1: Optimized Chromatographic Conditions

Preparation of Solutions







Buffer Preparation: A 0.05 M solution of citric acid monohydrate was prepared by dissolving the appropriate amount in purified water. 10 mL of 1.0 M ammonium acetate solution was added to 840 mL of the citric acid solution.[4] The pH of the final buffer can be adjusted if necessary.

Mobile Phase Preparation: The mobile phase was prepared by mixing the buffer and acetonitrile in the ratio of 85:15 (v/v).[4] The solution was then filtered through a 0.45 μ m membrane filter and degassed prior to use.

Standard Stock Solution Preparation: An accurately weighed quantity of Levofloxacin reference standard (approximately 50 mg) was transferred to a 50 mL volumetric flask. 7.5 mL of 0.1 M Hydrochloric acid was added, and the flask was sonicated to dissolve the standard. The volume was then made up to the mark with 0.1 M Hydrochloric acid.[4]

Working Standard Solution Preparation: 5.0 mL of the standard stock solution was transferred to a 25 mL volumetric flask and diluted to the mark with purified water to achieve a final concentration of approximately 0.2 mg/mL.[4]

Sample Preparation (for a formulation equivalent to 5 mg/mL Levofloxacin): 10 mL of the sample solution was transferred into a 50 mL volumetric flask. 7.5 mL of 0.1 M hydrochloric acid solution was added, and the volume was made up with the mobile phase.[4] From this solution, 5.0 mL was transferred into a 25 mL volumetric flask and diluted to volume with water. [4]

Method Validation

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.

Linearity

The linearity of the method was evaluated by analyzing a series of levofloxacin standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the tested concentration range.[3][7][8]

Precision



The precision of the method was determined by performing replicate injections of the standard solution. Both intra-day (repeatability) and inter-day (intermediate precision) studies were conducted. The low relative standard deviation (%RSD) values indicated good precision.[3][8]

Accuracy

Accuracy was assessed by the standard addition method, where known amounts of the levofloxacin standard were added to a placebo preparation. The percentage recovery was calculated to determine the accuracy of the method.[4][9]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition.[4] The method was found to be robust for these minor changes.

A summary of the method validation data is presented in Table 2.

Validation Parameter	Result	Acceptance Criteria
Linearity (R²)	0.9998[7]	≥ 0.999
Precision (%RSD)		
Intra-day	< 2%[8]	≤ 2%
Inter-day	< 5%[8]	≤ 5%
Accuracy (% Recovery)	99.0% to 99.9%[4]	98.0% - 102.0%
Robustness	Robust	No significant impact on results

Table 2: Summary of Method Validation Data

Results and Discussion

The developed HPLC method provided a well-resolved peak for levofloxacin with a retention time of approximately 11.20 minutes.[4] The symmetrical peak shape and good resolution from any potential excipient peaks indicate the specificity of the method. The validation results



confirm that the method is linear, precise, accurate, and robust for the intended purpose of quantifying **levofloxacin mesylate**.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the routine quality control analysis of **levofloxacin mesylate** in bulk and pharmaceutical dosage forms. The method meets all the validation requirements as per the ICH guidelines, ensuring its suitability for regulatory purposes.

Experimental Protocols Protocol 1: HPLC System Preparation

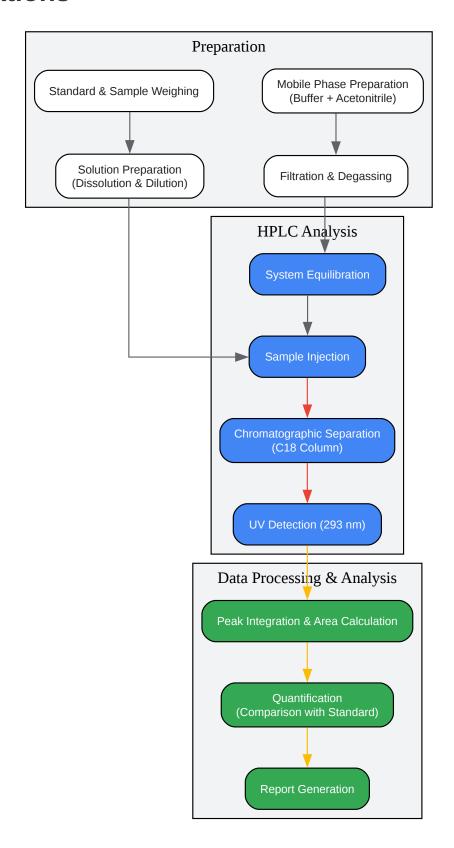
- Ensure all solvent lines are properly placed in the respective mobile phase and wash solution reservoirs.
- Purge the pump with each solvent line to remove any air bubbles.
- Set the column temperature to 40°C.
- Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Sample Analysis

- Prepare the standard and sample solutions as described in the "Preparation of Solutions" section.
- Create a sequence in the chromatography software with the standard and sample injection details.
- Inject the blank (mobile phase), followed by the standard solution in replicate, and then the sample solutions.
- Process the chromatograms to determine the peak areas of levofloxacin.
- Calculate the concentration of levofloxacin in the sample using the peak area of the standard.



Visualizations



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Caption: Workflow for HPLC analysis of **Levofloxacin Mesylate**.

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- To cite this document: BenchChem. [Application Note: A Robust HPLC Method for the Quantification of Levofloxacin Mesylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1391524#hplc-method-development-for-levofloxacin-mesylate-quantification]

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